molecular formula C17H15FN4OS B10812464 N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10812464
M. Wt: 342.4 g/mol
InChI Key: TZFGBAQEHBRRHY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic chemical compound designed for research purposes, featuring a 1,2,4-triazole core scaffold. The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known for its versatile biological activities and presence in numerous pharmacologically active agents . This particular compound incorporates a sulfanylacetamide bridge, a structural motif found in other investigated molecules that serves to link the triazole heterocycle to various aromatic systems, potentially modulating its interaction with biological targets . Compounds based on the 1,2,4-triazole structure have been extensively investigated in scientific literature for their potential antibacterial properties . Research into similar triazole-acetamide derivatives suggests they may serve as valuable chemical tools in the study of new modes of action against a range of bacterial pathogens . The structural features of this molecule make it a candidate for use in chemical biology and drug discovery programs, particularly in the synthesis and evaluation of novel heterocyclic compounds aimed at exploring protein-ligand interactions and scaffold diversity.

Properties

Molecular Formula

C17H15FN4OS

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15FN4OS/c1-22-16(12-5-3-2-4-6-12)20-21-17(22)24-11-15(23)19-14-9-7-13(18)8-10-14/h2-10H,11H2,1H3,(H,19,23)

InChI Key

TZFGBAQEHBRRHY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H18_{18}FN5_{5}OS
  • Molecular Weight : 357.43 g/mol
  • Key Functional Groups :
    • Fluorophenyl moiety
    • Triazole ring
    • Sulfanyl group

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Bacillus subtilis30

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The antibacterial mechanism appears to involve the inhibition of essential bacterial enzymes. Specifically, studies suggest that the compound inhibits fatty acid synthesis pathways by targeting the enzyme ecKAS III, with an IC50_{50} value of approximately 5.6 µM . This inhibition disrupts bacterial cell membrane integrity and function.

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Cell Line Studies

Research involving various cancer cell lines has shown promising results:

Cancer Cell LineIC50_{50} (µM)
HeLa (Cervical cancer)12
MCF7 (Breast cancer)15
A549 (Lung cancer)18

The compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as an anticancer agent .

The proposed mechanism for its anticancer activity includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation by interfering with cell cycle progression. In particular, it has been noted to induce G0/G1 phase arrest in cancer cells .

Case Studies and Clinical Relevance

Several case studies have documented the effectiveness of this compound in preclinical models. For instance:

  • Case Study in Animal Models : In a murine model for breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Preliminary studies suggest that combining this compound with traditional chemotherapeutics enhances efficacy and reduces side effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural variations among analogues include substitutions on the triazole ring, the acetamide-linked aryl group, and additional functional groups. These modifications influence physicochemical properties and biological activity.

Table 1: Structural and Physicochemical Comparison
Compound Name Triazole Substituents Acetamide Aryl Group Melting Point (°C) Notable Properties/Activities Reference
Target Compound 4-methyl, 5-phenyl 4-fluorophenyl N/A Hypothesized Orco agonist activity -
N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) 4-ethyl, 5-pyridinyl 4-ethylphenyl N/A Orco channel agonist
2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide 4-amino, 5-furanyl Variable N/A Anti-exudative activity (10 mg/kg)
N-(3-Chloro-4-fluorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl, 5-pyridinyl 3-chloro-4-fluorophenyl N/A Antimicrobial potential
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide 4-methyl, 5-benzyl 2,4-difluorophenyl N/A Enhanced solubility
Compounds KA3, KA4, KA7 (from ) 4-substituted, 5-pyridin-4-yl Varied N-aryl groups N/A Antimicrobial, antioxidant activities

Physicochemical Properties

  • Melting Points : Analogues with bulky substituents (e.g., phenyl, benzyl) exhibit higher melting points (e.g., 273°C for compound 18 in ) due to increased crystal lattice stability .
  • Solubility : Compounds with polar groups (e.g., pyridinyl) demonstrate improved aqueous solubility, whereas lipophilic substituents (e.g., trifluoromethyl in ) enhance membrane permeability .

Preparation Methods

Synthesis of 5-Phenyl-4-Methyl-4H-1,2,4-Triazole-3-Thiol

Method A: Cyclization of Thiosemicarbazide

  • Starting material : 4-Methylbenzoic acid hydrazide.

  • Reaction with phenyl isothiocyanate : Forms 2-(4-methylbenzoyl)-N-phenylhydrazinecarbothioamide.

  • Cyclization : Treated with 2N NaOH under reflux to yield the triazolethiol.

  • Conditions : Reflux for 4 hours, followed by neutralization with HCl.

  • Yield : 68–75%.

Method B: Hydrazine-Mediated Cyclization

  • Starting material : Methyl 4-methylbenzoate.

  • Hydrazinolysis : Reacted with hydrazine hydrate to form 4-methylbenzohydrazide.

  • Cyclization with CS₂/KOH : Forms the triazolethiol in 70% yield.

Synthesis of 2-Chloro-N-(4-Fluorophenyl)Acetamide

  • Reagents : Chloroacetyl chloride, 4-fluoroaniline, triethylamine (TEA).

  • Conditions : Reflux in toluene for 6 hours.

  • Yield : 82%.

Coupling of Triazolethiol and Chloroacetamide

Protocol :

  • Base-mediated nucleophilic substitution :

    • Triazolethiol (1 equiv), chloroacetamide (1 equiv), anhydrous K₂CO₃ (2 equiv) in dry acetone.

    • Stirred at room temperature for 5 hours.

    • Workup : Ice-cold water precipitation, recrystallization in ethanol.

    • Yield : 73–85%.

Optimization Notes :

  • Solvent : Acetone > DMF due to faster reaction rates.

  • Base : K₂CO₃ outperforms NaHCO₃ in suppressing side reactions.

Alternative Routes and Modifications

One-Pot Synthesis

  • Procedure : Sequential cyclization and coupling without isolating intermediates.

  • Advantages : Reduces purification steps; overall yield improves to 65%.

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (300 W, 100°C, 20 min).

  • Outcome : 20% reduction in reaction time but comparable yields (70–78%).

Analytical Validation and Characterization

Critical Data :

StepIntermediateCharacterization MethodKey Data (IR/NMR)
Triazolethiol5-Phenyl-4-methyl-4H-1,2,4-triazole-3-thiolFT-IR (KBr)1579 cm⁻¹ (C=N), 1348 cm⁻¹ (C-F)
Chloroacetamide2-Chloro-N-(4-fluorophenyl)acetamide¹H NMR (DMSO-d₆)δ 4.26 (s, 2H, CH₂), δ 7.12–7.16 (m, Ar-H)
Final ProductTarget compoundMS (ESI)m/z 387.4 [M+H]⁺

Challenges and Troubleshooting

  • Low Cyclization Yields :

    • Cause : Incomplete removal of byproducts during thiosemicarbazide synthesis.

    • Solution : Use column chromatography for intermediate purification.

  • Sulfide Oxidation :

    • Mitigation : Conduct reactions under nitrogen atmosphere.

Comparative Analysis of Methods

MethodKey FeatureYield (%)Time (h)Cost Efficiency
StepwiseHigh purity intermediates73–8512–14Moderate
One-PotFewer purification steps658–10High
MicrowaveRapid synthesis70–784–5Low

Industrial-Scale Considerations

  • Catalyst Recycling : K₂CO₃ can be recovered via filtration and reused.

  • Solvent Recovery : Acetone distillation achieves >90% recovery .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis protocol for this compound?

Methodological Answer:
A robust synthesis protocol should prioritize:

  • Stepwise Functionalization : Begin with constructing the triazole core, followed by sulfanyl-acetamide linkage formation and fluorophenyl group incorporation .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and confirm completion at each stage .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates and final products, ensuring >95% purity .
  • Yield Optimization : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) and reduce trial-and-error approaches .

Basic: Which analytical techniques are essential for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and bond connectivity .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm1^{-1}) .
  • Elemental Analysis : Verify stoichiometric composition (±0.3% deviation) .

Advanced: How can computational chemistry predict reactivity and guide experimental synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., sulfanyl group nucleophilic attack) .
  • Reaction Path Search : Employ algorithms like the artificial force-induced reaction (AFIR) method to explore feasible intermediates and byproducts .
  • Data Integration : Combine computational predictions with high-throughput screening to prioritize reaction conditions, reducing experimental iterations by ~40% .

Advanced: How to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell-based models) to isolate assay-specific artifacts .
  • Molecular Dynamics Simulations : Analyze target binding kinetics under varying pH or co-solvent conditions to explain divergent IC50_{50} values .
  • Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., triazole methyl vs. phenyl groups) to identify pharmacophore contributions .

Advanced: How do substituent variations in the triazole ring affect pharmacological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with halogens, alkyl, or electron-withdrawing groups at the triazole 4-position.
  • Bioactivity Mapping : Compare anti-exudative activity (AEA) or receptor binding affinity using standardized assays (e.g., carrageenan-induced edema models) .
  • Molecular Docking : Correlate substituent electronic properties (Hammett constants) with binding energy scores to optimize interactions with biological targets .

Basic: What parameters are critical for evaluating stability under storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber glass under inert gas (N2_2) to prevent photolytic cleavage of the sulfanyl group .
  • Hydrolytic Stability : Test aqueous solubility and pH-dependent degradation (e.g., acetate buffer at pH 4.0–7.4) .

Advanced: What strategies optimize reaction yields while minimizing hazardous intermediates?

Methodological Answer:

  • Green Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
  • In Situ Quenching : Neutralize reactive intermediates (e.g., thiols) using scavengers like silica-bound thiourea .
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and reduce waste generation .

Basic: How to assess anti-exudative potential in preclinical models?

Methodological Answer:

  • In Vivo Models : Use carrageenan-induced paw edema in rodents, administering 10–100 mg/kg doses orally .
  • Biomarker Analysis : Quantify prostaglandin E2_2 (PGE2_2) levels in exudates via ELISA to confirm mechanism .
  • Dose-Response Curves : Calculate ED50_{50} values and compare with reference drugs (e.g., indomethacin) .

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